molecular formula C8H7BrO2 B072681 5'-Bromo-2'-hydroxyacetophenone CAS No. 1450-75-5

5'-Bromo-2'-hydroxyacetophenone

Cat. No.: B072681
CAS No.: 1450-75-5
M. Wt: 215.04 g/mol
InChI Key: HQCCNFFIOWYINW-UHFFFAOYSA-N
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Description

5’-Bromo-2’-hydroxyacetophenone: is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is characterized by the presence of bromine and hydroxy functional groups, making it a versatile intermediate in various chemical processes. This compound typically appears as a white to pale yellow crystalline powder.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fries Rearrangement: One common method involves the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 160°C, yielding 84-91%.

    Direct Bromination: Another method includes the bromination of 2-hydroxyacetophenone using bromine in chloroform.

Industrial Production Methods:

  • The industrial production of 5’-Bromo-2’-hydroxyacetophenone often involves the same synthetic routes but on a larger scale, ensuring proper handling and safety measures due to the compound’s irritant properties.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5’-Bromo-2’-hydroxyacetophenone can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form various derivatives.

    Oxidation Reactions: It can also be oxidized to form different products.

Common Reagents and Conditions:

    Aluminum Chloride: Used in the Fries rearrangement.

    Bromine: Used for direct bromination.

    Chloroform: Solvent for bromination reactions.

Major Products:

    Tetrahedral Metallocene Complexes: When used as a ligand.

    6-Bromochromen-4-one: Formed through specific synthetic routes.

Scientific Research Applications

Scientific Research Applications

5'-Bromo-2'-hydroxyacetophenone has several documented applications in scientific research:

  • Ligand for Metal Complexes :
    • It is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium(IV), which have been studied for their potential spermicidal activity against human sperm .
  • Synthesis of Organic Compounds :
    • The compound serves as a precursor in the synthesis of various organic compounds, including:
      • Tris(pyridine) nickel(II) complexes , which have potential applications in catalysis and material science.
      • Hydrazide derivatives , which have shown biological activity and potential therapeutic effects .
  • Biological Activity Studies :
    • Research indicates that this compound exhibits antimicrobial properties and interacts with biological molecules such as proteins and enzymes, potentially affecting their function . This interaction is crucial for exploring its therapeutic potential.
  • Material Science Applications :
    • The compound has been investigated for its role in developing advanced materials, particularly in the field of organic electronics and photonics due to its unique electronic properties .

Case Study 1: Spermicidal Activity

A study published in the Biology of Reproduction highlighted the spermicidal activity of vanadocene complexes formed with this compound. The research demonstrated that these complexes could effectively immobilize human sperm, suggesting potential applications in contraceptive methods .

Case Study 2: Antimicrobial Properties

Research conducted on the biological activity of this compound indicated its effectiveness against various pathogens. The hydroxyl group enhances its interaction with microbial cell membranes, leading to increased antimicrobial action, making it a candidate for developing new antibacterial agents.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-HydroxyacetophenoneLacks bromine; contains only hydroxyl groupMore polar; widely used as a precursor in synthesis
4-Bromo-2'-hydroxyacetophenoneBromine at para positionDifferent reactivity due to bromine's position
3-Bromo-4'-hydroxyacetophenoneBromine at meta positionAltered steric effects compared to 5-bromo variant

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-hydroxyacetophenone primarily involves its role as a ligand in the formation of metallocene complexes. These complexes interact with molecular targets, potentially disrupting cellular processes in sperm cells, leading to spermicidal effects.

Comparison with Similar Compounds

  • 5’-Chloro-2’-hydroxyacetophenone
  • 2’-Hydroxy-5’-nitroacetophenone
  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 2’-Hydroxyacetophenone

Comparison:

  • 5’-Bromo-2’-hydroxyacetophenone is unique due to its bromine functional group, which imparts distinct reactivity and properties compared to its chloro, nitro, and hydroxy analogs.

Biological Activity

5'-Bromo-2'-hydroxyacetophenone (CAS Number: 1450-75-5) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.044 g/mol
  • Melting Point : 58–61 °C
  • Boiling Point : 282.6 °C at 760 mmHg
  • Density : 1.6 g/cm³
  • Solubility : Soluble in chloroform

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Friedel-Crafts Acylation : This method involves the acylation of brominated phenolic compounds.
  • Nucleophilic Substitution Reactions : This approach utilizes nucleophiles to replace bromine in the compound, enhancing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its hydroxyl group enhances interaction with biological systems, making it effective against certain bacteria and fungi:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Shows some activity against Escherichia coli and Pseudomonas aeruginosa.

Antioxidant Activity

Studies have demonstrated that compounds with hydroxyl groups, such as this compound, possess antioxidant properties. These properties are crucial for scavenging free radicals and preventing oxidative stress in biological systems.

While specific mechanisms of action for this compound remain under investigation, its interactions with proteins and enzymes suggest potential pathways for therapeutic applications. The presence of the bromine atom and hydroxyl group may facilitate these interactions, impacting enzyme function and cellular processes.

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) :
    • A study explored the inhibition effects of chalcone derivatives, including bromo-substituted variants, on MAO-A and MAO-B. Compounds structurally related to this compound showed promising inhibition rates, indicating potential use in treating neurodegenerative disorders .
  • Anticancer Activity :
    • Research has indicated that derivatives of hydroxyacetophenones can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell proliferation in human cancer cells .
  • Spermicidal Activity :
    • In a study assessing various oxovanadium(IV) complexes, including this compound, spermicidal activity was noted, suggesting potential applications in reproductive health .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-HydroxyacetophenoneLacks bromine; contains only hydroxyl groupMore polar; widely used as a precursor in synthesis
4-Bromo-2'-hydroxyacetophenoneBromine at para positionDifferent reactivity due to bromine's position
3-Bromo-4'-hydroxyacetophenoneBromine at meta positionAltered steric effects compared to the 2-bromo variant

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCCNFFIOWYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162864
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-75-5
Record name 5′-Bromo-2′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(5-bromo-2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1450-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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